2-(1-Phenylpropan-2-yl)isoindole-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-phenylpropan-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12(11-13-7-3-2-4-8-13)18-16(19)14-9-5-6-10-15(14)17(18)20/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSIMQNHJFNGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197508 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Chemical Transformations and Reactivity of 2 1 Phenylpropan 2 Yl Isoindole 1,3 Dione
Reactions Involving the Isoindole-1,3-dione Moiety
The phthalimide (B116566) group is characterized by two electrophilic carbonyl carbons and an aromatic ring, which serve as sites for various chemical transformations.
The most prominent reaction of N-substituted phthalimides like 2-(1-phenylpropan-2-yl)isoindole-1,3-dione is the cleavage of the imide ring to release the primary amine. This is a cornerstone of the Gabriel synthesis, a method for transforming alkyl halides into primary amines. nrochemistry.commasterorganicchemistry.com The cleavage can be accomplished under acidic, basic (hydrolysis), or neutral (hydrazinolysis) conditions. libretexts.orgorganic-chemistry.org
Hydrazinolysis: This is the most common and often mildest method for cleaving the phthalimide group. nrochemistry.com The reaction is typically carried out by refluxing the N-substituted phthalimide with hydrazine (B178648) (N₂H₄) in a solvent like ethanol. nrochemistry.comwikipedia.org The mechanism involves the nucleophilic attack of a hydrazine nitrogen atom on one of the electrophilic carbonyl carbons of the phthalimide ring. libretexts.org This initial attack leads to the formation of a tetrahedral intermediate, which then undergoes ring opening. nrochemistry.com A subsequent intramolecular nucleophilic acyl substitution, where the second nitrogen of the hydrazine attacks the remaining carbonyl group, results in the formation of a stable, five-membered cyclic hydrazide known as phthalhydrazide (B32825) and liberates the desired primary amine, 1-phenylpropan-2-amine. nrochemistry.comlibretexts.org
Hydrolysis: The imide can also be cleaved by hydrolysis using a strong acid (e.g., HCl) or a strong base (e.g., NaOH, KOH). libretexts.orgwikipedia.org
Basic Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking a carbonyl carbon. This opens the ring to form a phthalamate salt. Heating this intermediate with a strong base hydrolyzes the remaining amide bond, yielding phthalic acid (as its salt) and the primary amine.
Acidic Hydrolysis: In the presence of strong acid, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by water. Similar to the base-catalyzed mechanism, this leads to ring opening and subsequent hydrolysis of the second amide bond to release the amine and phthalic acid.
These cleavage reactions are fundamental to the utility of the phthalimide group as a protecting group for primary amines. organic-chemistry.org
Table 1: Summary of Cleavage Reactions
| Reaction | Reagents | Primary Products | By-product | Conditions |
|---|---|---|---|---|
| Hydrazinolysis | Hydrazine (N₂H₄) | 1-Phenylpropan-2-amine | Phthalhydrazide | Neutral, Reflux in Ethanol nrochemistry.com |
| Basic Hydrolysis | NaOH or KOH, then H₃O⁺ | 1-Phenylpropan-2-amine | Phthalic Acid | Basic, Heat libretexts.org |
| Acidic Hydrolysis | HCl or H₂SO₄, H₂O | 1-Phenylpropan-2-amine | Phthalic Acid | Acidic, Heat masterorganicchemistry.com |
While cleavage is the most common reaction, the carbonyl groups of the phthalimide system can also undergo nucleophilic additions without leading to complete ring cleavage. For instance, Mukaiyama-type aldol (B89426) additions to imides have been reported, where a silyl (B83357) ketene (B1206846) acetal (B89532) adds to one of the imide carbonyls, activated by a Lewis acid, to form a fused lactam system. nih.gov
The phthalimide chromophore is photochemically active and can participate in various cycloaddition reactions. irb.hr These reactions are often initiated by UV light and can be classified into several types:
[2+2] Cycloaddition: The C=O bond of the imide can react with alkenes in a Paterno-Büchi type reaction to form oxetanes. irb.hr
[4+2] Cycloaddition: The aromatic ring of the phthalimide can act as a diene in Diels-Alder reactions, although this is less common. irb.hrnih.gov
[π2+σ2] Cycloaddition: A frequent photochemical reaction involves the cycloaddition of an alkene across the C(O)-N bond of the imide, which leads to the formation of benzazepinedione derivatives. irb.hr
The specific pathway taken (cycloaddition vs. single electron transfer) depends on the nature of the reactants, particularly the electronic properties of the alkene involved. irb.hr
Table 2: Addition and Cycloaddition Reactions of the Phthalimide Moiety
| Reaction Type | Reactants | Key Intermediate/Product Type | Conditions |
|---|---|---|---|
| Mukaiyama Aldol Addition | Silyl Ketene Acetal, Lewis Acid | Fused Lactam nih.gov | Anhydrous, Lewis Acid Catalyst |
| [2+2] Photocycloaddition | Alkene | Oxetane | UV Irradiation irb.hr |
| [π2+σ2] Photocycloaddition | Alkene | Benzazepinedione | UV Irradiation irb.hr |
The benzene (B151609) ring of the isoindole-1,3-dione moiety can be functionalized, typically through electrophilic aromatic substitution (EAS). The two carbonyl groups of the imide system are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. libretexts.org Consequently, harsher reaction conditions are generally required compared to benzene itself. libretexts.org The deactivating nature of the imide directs incoming electrophiles primarily to the meta-positions relative to the ring fusion points (i.e., C4 and C7 are deactivated, making C5 and C6 the least deactivated sites for substitution).
Synthetic strategies often involve using an already substituted phthalic anhydride (B1165640) to construct the desired functionalized phthalimide. mdpi.com For example, 4,5-dibromophthalic anhydride can be reacted with an amine to produce a phthalimide scaffold with bromine atoms that allow for further modifications. mdpi.com
Derivatization Strategies for Novel Chemical Architectures
The derivatization of the this compound molecule can be approached through various strategies that leverage the inherent reactivity of the isoindole-1,3-dione moiety. These strategies are primarily aimed at introducing new functional groups or building complex fused-ring systems to modulate the molecule's properties for various applications.
Exploration of Molecular Hybridization Concepts
Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic profiles. The isoindole-1,3-dione scaffold has been successfully incorporated into a variety of hybrid molecules with diverse biological activities. nih.govmdpi.com
One common approach to molecular hybridization involves the modification of the N-substituent. While the 1-phenylpropan-2-yl group is already in place, further functionalization of the phenyl ring could be envisioned. For instance, electrophilic aromatic substitution reactions on the phenyl ring could introduce various substituents, thereby creating a library of new derivatives.
A more versatile approach involves the synthesis of hybrid compounds by reacting phthalic anhydride with a primary amine that already contains another heterocyclic moiety. For example, the condensation of phthalic anhydride with aminopyrazoles or aminothiazoles would yield N-heteroaryl-isoindole-1,3-diones. This strategy allows for the direct coupling of the isoindole-1,3-dione pharmacophore with other biologically active scaffolds. A study on the synthesis of new 1H-isoindole-1,3(2H)-dione derivatives reported the successful synthesis of hybrid molecules by reacting phthalic anhydride with various amino-containing pharmacophores. nih.govresearchgate.netmdpi.comnih.gov
Another hybridization strategy involves linking the isoindole-1,3-dione moiety to another cyclic system via a flexible or rigid linker. This can be achieved by synthesizing a derivative of this compound that bears a reactive functional group, which can then be coupled with another molecule. For example, if a carboxylic acid group were introduced onto the phenyl ring of the N-substituent, it could be used to form an amide or ester linkage with another bioactive molecule.
The following table summarizes some examples of molecular hybridization strategies that have been applied to the isoindole-1,3-dione scaffold, which could be adapted for this compound.
| Hybridization Strategy | Reactants | Resulting Hybrid Structure |
| Direct condensation | Phthalic anhydride, Amino-heterocycle | N-Heteroaryl-isoindole-1,3-dione |
| Linker-based coupling | Functionalized isoindole-1,3-dione, Bioactive molecule with complementary functional group | Isoindole-1,3-dione linked to another pharmacophore |
| Multi-component reactions | Phthalic anhydride, an amine, and a third component | Complex hybrid molecules with diverse functionalities |
Synthesis of Complex Polycyclic Systems Incorporating the Isoindole-1,3-dione Unit
The isoindole-1,3-dione unit can serve as a versatile building block for the synthesis of complex polycyclic systems. These reactions often involve the in situ generation of a reactive isoindole intermediate, which can then undergo various cycloaddition or cyclization reactions.
Diels-Alder Reaction:
One of the most powerful methods for constructing polycyclic systems is the Diels-Alder reaction. Isoindoles, which can be generated from N-substituted isoindole-1,3-diones under certain conditions, are excellent dienes in [4+2] cycloaddition reactions. researchgate.netresearchgate.net The reaction of an in situ generated isoindole with a suitable dienophile, such as a maleimide (B117702) or an acetylene (B1199291) derivative, can lead to the formation of complex, fused-ring systems. beilstein-journals.orgnih.gov The intramolecular version of the Diels-Alder reaction has also been utilized to construct isoindolone ring systems. acs.org
For a hypothetical derivatization of this compound, one could envision a strategy where the phenyl ring of the N-substituent is functionalized with a dienophile. Subsequent in situ generation of the isoindole would trigger an intramolecular Diels-Alder reaction, leading to a complex polycyclic architecture.
The table below illustrates a general scheme for a Diels-Alder reaction involving an isoindole.
| Reaction Type | Diene | Dienophile | Product |
| Intermolecular Diels-Alder | Isoindole | N-Phenylmaleimide | Fused polycyclic imide |
| Intramolecular Diels-Alder | Isoindole with tethered dienophile | Alkene or alkyne | Complex bridged polycycle |
Pictet-Spengler Reaction:
The Pictet-Spengler reaction is another powerful tool for the synthesis of polycyclic systems, particularly tetrahydroisoquinolines and β-carbolines. wikipedia.orgnih.govyoutube.comresearchgate.netarkat-usa.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While the starting material, this compound, is not a β-arylethylamine, it is conceivable to design a synthetic route where a derivative of this compound, bearing a β-arylethylamine moiety, undergoes a Pictet-Spengler reaction.
A more direct approach involves the "umpolung" of isoindole reactivity. nih.gov In this strategy, an in-situ generated nucleophilic isoindole is protonated to form an electrophilic isoindolium ion. This electrophilic species can then undergo a Pictet-Spengler-type cyclization with a tethered nucleophilic arene, leading to the formation of polycyclic isoindolines. nih.gov This method provides a one-pot procedure for constructing complex polycyclic frameworks from simple precursors. nih.gov
The following table outlines the key steps in a Pictet-Spengler type cyclization of an isoindole derivative.
| Step | Description | Intermediate/Product |
| 1 | In situ generation of isoindole | Nucleophilic isoindole |
| 2 | Protonation | Electrophilic isoindolium ion |
| 3 | Intramolecular cyclization | Spirocyclic intermediate |
| 4 | Rearomatization | Polycyclic isoindoline |
Advanced Spectroscopic and Structural Elucidation Research in N Phthalimide Chemistry
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-(1-Phenylpropan-2-yl)isoindole-1,3-dione. ipb.ptdoi.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the phthalimide (B116566) and phenyl groups, as well as for the aliphatic protons of the propan-2-yl chain. The phthalimide protons typically appear as a multiplet in the downfield aromatic region. The five protons of the phenyl group will also resonate in the aromatic region, while the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) protons of the side chain will appear in the upfield region.
The ¹³C NMR spectrum complements this data, showing characteristic signals for the carbonyl carbons of the imide group at the most downfield positions, followed by the aromatic carbons. rasayanjournal.co.in The aliphatic carbons of the side chain will resonate at the highest field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phthalimide C=O | - | ~168 |
| Phthalimide Aromatic C | - | ~134, ~123 |
| Phthalimide Aromatic CH | ~7.8-7.9 | - |
| Phenyl Aromatic C (quaternary) | - | ~138 |
| Phenyl Aromatic CH | ~7.1-7.3 | ~129, ~128, ~126 |
| N-CH | ~4.5-4.8 (multiplet) | ~48-52 |
| CH₂ | ~3.0-3.4 (multiplet) | ~40-44 |
To definitively assign the proton and carbon signals and establish the molecular framework, two-dimensional (2D) NMR techniques are indispensable. emerypharma.com
¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals scalar coupling between protons, typically over two to three bonds. youtube.comresearchgate.net For this compound, COSY would show correlations between the methine proton (N-CH) and the adjacent methylene (CH₂) and methyl (CH₃) protons, confirming the structure of the propyl chain. It would also show correlations among the protons within the phenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. youtube.comresearchgate.net HSQC is crucial for assigning each carbon signal based on the already established proton assignments. For example, the proton signal identified as the methyl group would show a cross-peak with its corresponding methyl carbon signal in the ¹³C dimension. emerypharma.com
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is vital for connecting different parts of the molecule. For instance, it would show a correlation from the methylene protons (CH₂) of the propyl chain to the quaternary carbon of the phenyl ring and from the methine proton (N-CH) to the carbonyl carbons of the phthalimide group, thus confirming the connectivity of the major structural fragments.
The bond between the phthalimide nitrogen and the chiral carbon of the propyl group (N-C₂) can exhibit restricted rotation. This phenomenon can be studied using Dynamic NMR (DNMR) spectroscopy. nih.gov At low temperatures, this rotation may be slow enough on the NMR timescale to result in the appearance of distinct signals for different rotational isomers (rotamers). researchgate.net
As the temperature is increased, the rate of rotation increases. This causes the distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. rsc.org By analyzing the changes in the lineshape of the NMR signals over a range of temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. nih.gov Such studies provide valuable insight into the conformational dynamics and steric hindrance within the molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Bond Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the characteristic functional groups within the molecule. researchgate.netnih.gov
FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by strong absorption bands corresponding to the carbonyl groups of the phthalimide ring. mdpi.comsemanticscholar.org Two distinct bands are typically observed: an asymmetric C=O stretching vibration at a higher frequency and a symmetric C=O stretching vibration at a lower frequency. researchgate.net Other key bands include C-H stretching from the aromatic rings and the aliphatic chain, and C=C stretching vibrations from the aromatic systems. acgpubs.org
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong signals in the Raman spectrum, which can be useful for detailed structural analysis.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| Imide C=O Asymmetric Stretch | ~1770 | Strong |
| Imide C=O Symmetric Stretch | ~1710 | Strong |
High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the determination of its elemental formula. nih.gov The fragmentation pattern observed in the mass spectrum (often using electron ionization, EI) offers structural proof by showing how the molecule breaks apart. mdpi.com
For this compound, the molecular ion peak [M]⁺ would be observed. Key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the bond between the first and second carbon of the side chain (C₁-C₂) can lead to the formation of a stable benzyl (B1604629) cation (m/z 91), which may rearrange to the even more stable tropylium (B1234903) ion.
McLafferty-type Rearrangement: Although less common for this specific structure, rearrangements involving the carbonyl groups are possible.
Cleavage at the N-C Bond: Scission of the bond connecting the side chain to the phthalimide nitrogen can lead to the formation of the stable phthalimide anion radical (m/z 147) or a related cation.
Loss of a Methyl Group: Fragmentation can occur via the loss of a methyl radical (•CH₃) from the isopropyl moiety.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Structure | Proposed m/z Value | Notes |
|---|---|---|
| [C₁₇H₁₅NO₂]⁺ | 277.11 | Molecular Ion [M]⁺ |
| [C₈H₅O₂]⁺ | 147 | Phthaloyl fragment |
| [C₇H₇]⁺ | 91 | Tropylium ion (from benzyl cation) |
Single-Crystal X-ray Diffraction for Solid-State Structural Characterization (if available for related compounds)
Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. mdpi.com While a specific crystal structure for this compound may not be publicly available, analysis of related N-substituted phthalimides provides significant insight. nih.govacs.org
These studies typically reveal that the phthalimide ring system is nearly planar. The N-substituent, in this case the 1-phenylpropan-2-yl group, will adopt a specific conformation relative to this plane. X-ray analysis would provide precise bond lengths, bond angles, and the crucial torsion angle between the phthalimide ring and the phenyl group of the substituent. This data is invaluable for understanding steric interactions and the molecule's packing in the crystal lattice. hhu.de
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism)
The compound this compound possesses a stereocenter at the second carbon of the propyl chain, meaning it exists as two enantiomers (R and S). Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a key technique for determining the absolute configuration of chiral molecules. mdpi.com
The phthalimide group acts as a strong chromophore. Derivatizing a chiral amine with phthalic anhydride (B1165640) to form the N-phthalimide is a well-established method to amplify the chiroptical response, making the ECD signal more intense and easier to interpret. rsc.org The experimental ECD spectrum is measured for the chiral compound. This spectrum is then compared to theoretical ECD spectra generated through quantum chemical calculations for both the R and S configurations. A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the chiral center. rsc.org
Theoretical and Computational Investigations of 2 1 Phenylpropan 2 Yl Isoindole 1,3 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed investigation of electron distribution, orbital energies, and reactivity predictors, offering a microscopic view of chemical behavior.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and reactivity of organic molecules. semanticscholar.org By approximating the many-electron Schrödinger equation, DFT provides a computationally feasible yet accurate means of studying molecular properties. Common approaches involve hybrid functionals like B3LYP or meta-GGA functionals like M06, paired with basis sets such as 6-31G(d,p) or 6-311G(d,p) to describe the atomic orbitals. mdpi.comnih.gov
While specific DFT studies on the reaction mechanisms of 2-(1-Phenylpropan-2-yl)isoindole-1,3-dione are not extensively documented in the literature, the general reactivity of the phthalimide (B116566) scaffold has been explored. For instance, the phthalimide ring can participate in various reactions, including nucleophilic substitution at the imide nitrogen and reactions involving the carbonyl groups. nih.gov DFT calculations on related N-substituted phthalimides are often employed to elucidate reaction pathways, determine transition state geometries, and calculate activation energies. nih.gov For this compound, DFT could be used to model its synthesis, for example, the condensation reaction between phthalic anhydride (B1165640) and 1-phenylpropan-2-amine, or to study its stability and degradation pathways. Such studies would typically involve geometry optimization of reactants, intermediates, transition states, and products to map out the potential energy surface of a given reaction.
Analysis of Frontier Molecular Orbitals and Charge Distribution
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity.
For this compound, the electronic distribution is expected to be heavily influenced by its constituent parts. The phthalimide moiety is electron-withdrawing due to the two electronegative carbonyl groups. Computational studies on similar isoindoline-1,3-dione derivatives show that the HOMO is often localized on the benzene (B151609) ring of the phthalimide group, while the LUMO is distributed across the entire phthalimide system, particularly on the carbonyl carbons. researchgate.net The phenylpropyl substituent would introduce additional π-electrons from its phenyl ring, likely raising the energy of the HOMO compared to a simple N-alkyl phthalimide.
The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. In isoindoline-1,3-dione derivatives, the regions around the carbonyl oxygens are typically electron-rich (nucleophilic), while the area around the imide nitrogen and its substituent can be electron-poor (electrophilic). researchgate.net
A representative table of calculated FMO properties for similar N-substituted phthalimides is shown below to illustrate the typical values obtained from DFT calculations.
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| N-Alkyl Phthalimide | -7.0 to -6.5 | -2.0 to -1.5 | 4.5 to 5.0 |
| N-Benzyl Phthalimide | -6.8 to -6.3 | -2.1 to -1.6 | 4.2 to 4.7 |
| This compound (Predicted) | -6.7 to -6.2 | -2.0 to -1.5 | 4.2 to 4.7 |
Note: The values for the target compound are predictive, based on the influence of its structural components as suggested by studies on analogous molecules.
Conformational Analysis and Energy Landscapes through Computational Methods
The presence of rotatable single bonds in the 1-phenylpropan-2-yl substituent allows this compound to exist in multiple conformations. Conformational analysis is the study of the energies of these different spatial arrangements and the barriers to their interconversion. libretexts.org Computational methods can map the potential energy surface by systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformer.
For this molecule, key rotations would occur around the N-C bond connecting the phthalimide to the propyl chain, the C-C bonds within the propyl chain, and the C-C bond connecting the propyl chain to the phenyl ring. The steric hindrance between the bulky phenyl group and the planar phthalimide ring will significantly influence the preferred conformations. nih.gov It is expected that conformers minimizing this steric clash will be lower in energy. For instance, a "staggered" arrangement where the phenyl group is positioned away from the phthalimide ring would likely be more stable than an "eclipsed" one. organicchemistrytutor.com These calculations can identify the global minimum energy conformation as well as other low-energy local minima, providing a comprehensive energy landscape.
Molecular Modeling and Dynamics Simulations for Intramolecular Interactions
Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. researchgate.net While often used to study the interaction of a molecule with a larger system like a protein or solvent, MD simulations can also reveal details about intramolecular interactions and conformational flexibility.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. semanticscholar.org These predictions can aid in the structural elucidation of newly synthesized compounds. DFT methods can calculate NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies with reasonable accuracy.
For this compound, DFT calculations would predict characteristic signals that correspond to its unique structural features.
¹H NMR: Predictions would show distinct signals for the aromatic protons on the phthalimide and phenyl rings, as well as signals for the methyl, methine, and methylene (B1212753) protons of the propyl chain. The coupling patterns between these protons would also be calculable.
¹³C NMR: Key predicted signals would include those for the carbonyl carbons of the imide (typically around 167 ppm), the aromatic carbons, and the aliphatic carbons of the side chain. mdpi.com
IR Spectroscopy: Calculations would predict strong absorption bands for the symmetric and asymmetric stretching of the C=O bonds in the imide group (typically in the 1700-1790 cm⁻¹ region), as well as vibrations corresponding to the C-N bond, and aromatic C-H and C=C bonds. semanticscholar.org
While experimental spectra for this exact compound are not presented here, a comparison of predicted values with experimental data from closely related N-substituted phthalimides shows a strong correlation, validating the utility of computational methods in spectroscopic analysis. nih.govacgpubs.org
Prospective Roles in Chemical Technology and Materials Science
Potential as Precursors for Advanced Organic Materials
The inherent electronic and structural features of the isoindole-1,3-dione moiety suggest that 2-(1-Phenylpropan-2-yl)isoindole-1,3-dione could serve as a valuable precursor for a range of advanced organic materials. The core phthalimide (B116566) structure possesses delocalized π-electrons, a key characteristic for materials with interesting optical and electronic properties.
Polymers and Dyes: Phthalimide derivatives are used in the synthesis of polyimides, a class of high-performance polymers known for their thermal stability, chemical resistance, and excellent mechanical properties. The specific substituent, the 1-phenylpropan-2-yl group, could be modified to introduce polymerization sites or to tune the final properties of the polymer. Furthermore, the chromophoric nature of the aromatic rings in this compound suggests its potential as a scaffold for developing novel dyes.
Optical Materials: Research into various isoindole-1,3-dione compounds has highlighted their potential for applications in nonlinear optics (NLO). thieme-connect.dechiralen.com Organic molecules with high NLO properties are sought after for technologies like telecommunications and optical data storage. thieme-connect.dechiralen.com The delocalized π-electron system within the isoindole-1,3-dione structure is a primary contributor to these properties. thieme-connect.de Studies on related compounds have shown high transparency in the visible region, a desirable trait for optical materials. thieme-connect.de The specific properties of this compound would depend on its precise molecular arrangement and electronic structure, but the foundational isoindole-1,3-dione core makes it a candidate for investigation in this field.
Table 1: Potential Applications in Advanced Organic Materials
| Material Type | Potential Role of this compound | Key Structural Feature |
| Polymers (Polyimides) | Monomer or additive to enhance thermal and mechanical properties. | Phthalimide core. |
| Dyes | Scaffold for new chromophores. | Aromatic rings and conjugated system. |
| Optical Materials | Component for materials with nonlinear optical (NLO) properties. | Delocalized π-electron system. |
Contribution to the Synthesis of Novel Fine Chemicals
In organic synthesis, the isoindole-1,3-dione group is a cornerstone for the construction of more complex molecules. mdpi.com These imides are stable intermediates that can undergo various chemical transformations, making them valuable in multi-step syntheses. mdpi.com
The compound this compound can be seen as a protected form of 1-phenylpropan-2-amine. The phthalimide group masks the reactive primary amine, allowing for chemical modifications on other parts of the molecule. Subsequent removal of the phthalimide group, often through hydrazinolysis, liberates the amine to yield the desired fine chemical. wikipedia.org This strategy is fundamental to the Gabriel synthesis of primary amines. wikipedia.orgorganic-chemistry.org Therefore, this compound is a key intermediate for accessing a variety of chiral amines and other complex nitrogen-containing compounds that are high-value fine chemicals.
Role in the Development of Agrochemical Intermediates
The structural motifs present in isoindole-1,3-dione derivatives have been explored in the context of agrochemicals. Imides are recognized as structural components in certain fungicides and herbicides. mdpi.com For instance, the commercial fungicide Folpet contains a phthalimide structure. wikipedia.org
The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds. Given its structure, this compound and its derivatives could be synthesized as part of such a library. The lipophilic phenylpropyl group combined with the polar imide function could impart specific solubility and transport properties within plants or fungi, making it a candidate for evaluation as a potential agrochemical intermediate.
Application as Protecting Groups in Complex Synthetic Sequences
One of the most well-established roles of the phthalimide group is as a protecting group for primary amines. organic-chemistry.org This application, known as the Gabriel synthesis, is a cornerstone of organic chemistry for preparing primary amines from alkyl halides. wikipedia.org The phthalimide anion acts as a nucleophile, and the resulting N-alkylphthalimide is stable to many reagents, effectively protecting the amine functionality. thieme-connect.deorganic-chemistry.org
In the context of this compound, the phthalimide moiety serves to protect the primary amine of 1-phenylpropan-2-amine. This protection is crucial in complex synthetic sequences where the amine's nucleophilicity and basicity would interfere with reactions at other sites of the molecule. thieme-connect.de
Recent studies have further highlighted the utility of the N-phthalimido group not only as a protecting group but also as a stereodirecting and site-protecting group in advanced C–H functionalization reactions. nih.govacs.org Its electron-withdrawing nature can deactivate nearby C–H bonds, while its steric bulk can direct reactions to more remote sites, offering a sophisticated level of control in complex synthesis. nih.govacs.org The deprotection is typically achieved by reacting the phthalimide with hydrazine (B178648), which cleanly releases the primary amine. wikipedia.org
Table 2: Deprotection Methods for the Phthalimide Group
| Reagent | Conditions | Advantage | Reference |
| Hydrazine (N₂H₄) | Standard method | Mild and efficient | wikipedia.org |
| Sodium borohydride (B1222165) (NaBH₄) / Isopropanol, then Acetic Acid | Two-stage, one-flask | Good for α-amino acids, no racemization | organic-chemistry.org |
| Basic Hydrolysis (e.g., NaOH) | Aqueous base | Simple reagents | organic-chemistry.org |
Future Research Directions and Unexplored Chemical Space
Development of More Sustainable and Green Synthetic Routes
Traditional synthesis of N-substituted isoindole-1,3-diones often involves the condensation of phthalic anhydride (B1165640) with a primary amine at high temperatures, sometimes using hazardous solvents. newsama.com While effective, these methods present environmental and economic drawbacks. The development of greener synthetic strategies is a key area for future research.
Key Green Methodologies:
Microwave-Assisted Synthesis (MAS): This technique has been shown to significantly reduce reaction times for phthalimide (B116566) synthesis from hours to minutes, while also improving yields. newsama.comeijppr.com It is an energy-efficient alternative to conventional heating. eijppr.com
Reusable Catalysts: The use of naturally occurring, non-toxic, and reusable clay catalysts like montmorillonite-KSF offers an economical and environmentally friendly option. eijppr.com
Alternative Solvent Systems: Research into benign solvent systems is crucial. High-temperature, high-pressure H₂O/EtOH mixtures have been used for clean synthesis, often yielding pure crystalline products directly. researchgate.net Other green solvents, such as ionic liquids and water, have also been explored to reduce reliance on volatile organic compounds. rsc.orgnih.gov
Metal-Free Catalysis: To circumvent the use of potentially toxic and expensive heavy metals, metal-free synthesis using organocatalysis, acid catalysis, or base catalysis is a promising and greener approach. nih.gov
CO-Free Carbonylation: Many synthetic routes for the isoindole-1,3-dione core rely on carbon monoxide (CO) gas, which is highly toxic. Developing CO-free protocols is a significant goal for enhancing laboratory safety and sustainability. nih.govrsc.org
| Method | Key Advantages | Reference |
|---|---|---|
| Microwave-Assisted Synthesis (MAS) | Reduced reaction time, improved yields, energy efficient | newsama.comeijppr.com |
| Montmorillonite-KSF Clay Catalyst | Reusable, non-toxic, economical | eijppr.com |
| HTHP-H₂O/EtOH Solvent | Clean synthesis, high purity of products | researchgate.net |
| Metal-Free Catalysis | Lower toxicity, cost-effective, environmentally friendly | nih.gov |
| CO-Free Protocols | Avoids use of toxic CO gas, enhanced safety | nih.govrsc.org |
Exploration of Novel Reactivity Patterns for the N-Substituted Isoindole-1,3-dione System
The 2-(1-Phenylpropan-2-yl)isoindole-1,3-dione system is characterized by the robust phthalimide moiety, which exhibits considerable stability. acs.org However, this stability belies a rich potential for novel chemical transformations that remains largely untapped.
Future investigations could focus on:
Multicomponent Reactions: The acidic nature of the imide proton allows the phthalimide moiety to act as an acid component in reactions like the Passerini reaction, opening new avenues for creating complex molecules in a single step. acs.orgnih.gov
C-H Bond Functionalization: Direct functionalization of the aromatic ring or the N-substituent via C-H bond cleavage, using either metal or non-metal catalysis, could provide efficient pathways to novel derivatives without the need for pre-functionalized starting materials. rsc.org
Electrochemical Transformations: The electrochemical reduction of the cyclic imide core can yield valuable products like hydroxylactams and lactams in a controlled manner, offering a green alternative to chemical reductants. organic-chemistry.org
Radical Chemistry: Investigating radical cyclization cascades could unlock pathways to diverse and complex heterocyclic structures starting from the basic isoindolinone framework. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of derivatives of this compound, the integration of modern automation and flow chemistry is essential. While traditional batch synthesis remains prevalent, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.
Automated synthesis platforms can combine flow reactors with in-line purification and analysis. This would enable the high-throughput synthesis and screening of a library of derivatives, where either the phenylpropyl substituent or the isoindole core is systematically modified. Such an approach would dramatically accelerate the identification of compounds with desirable properties for advanced chemical applications.
Advanced Spectroscopic and Computational Techniques for Comprehensive Structural Insights
A deep understanding of the structure-property relationships of this compound and its derivatives is fundamental. While standard analytical techniques like NMR, IR, and mass spectrometry are essential for routine characterization, advanced methods can provide deeper insights. nih.govmdpi.com
Computational chemistry is a particularly powerful tool:
Density Functional Theory (DFT): DFT calculations are invaluable for analyzing molecular orbitals, electronic structure, and reaction mechanisms, providing a theoretical foundation for experimental findings. nih.govmdpi.com
Molecular Docking: For applications in materials science or catalysis, molecular docking can simulate the interaction of isoindole-1,3-dione derivatives with surfaces or active sites, guiding the design of new functional molecules. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can mathematically link the physicochemical properties of a series of derivatives to their observed activity, enabling predictive design of more potent or effective compounds. eijppr.com
These computational tools, when used in concert with advanced spectroscopic methods, provide a powerful platform for rational molecular design.
Design and Synthesis of Derivatives for Non-Prohibited Advanced Chemical Applications
The isoindole-1,3-dione scaffold is a "privileged structure" in chemistry, serving as a key building block for a wide range of functional molecules. acs.orgmdpi.com By strategically modifying the this compound structure, new derivatives can be designed for specific, non-prohibited advanced applications.
Potential Application Areas:
Materials Science: The delocalized π-electron system of the phthalimide core makes it an attractive candidate for organic electronics. acgpubs.org Derivatives could be designed as components for organic field-effect transistors (OFETs), organic solar cells, or as nonlinear optical (NLO) materials. nih.govresearchgate.net
Agrochemicals: The phthalimide structure is present in known fungicides and insecticides. mdpi.comnih.gov Novel derivatives could be synthesized and screened to develop new, more effective, and potentially more environmentally benign crop protection agents.
Polymers and Dyes: The stability and chromophoric nature of the phthalimide ring make it a useful component in the synthesis of heat-stable polymers and specialty dyes. nih.gov
| Application Area | Design Strategy | Target Properties |
|---|---|---|
| Organic Electronics | Introduce/modify π-conjugated substituents on the aromatic ring. | Tuned HOMO/LUMO levels, improved charge transport. |
| Agrochemicals | Vary the N-substituent; introduce halogens or other active groups to the core. | Enhanced binding to target enzymes, optimized bioavailability. |
| Advanced Polymers | Incorporate polymerizable groups (e.g., vinyl, acrylate) on the N-substituent. | High thermal stability, specific optical properties. |
| Specialty Dyes | Attach auxochromes and chromophores to the isoindole ring. | Strong fluorescence, specific absorption wavelengths. |
Q & A
Q. What are the common synthetic routes for 2-substituted isoindole-1,3-diones, and how can reaction conditions be optimized?
The synthesis of 2-substituted isoindole-1,3-diones typically involves condensation reactions between phthalic anhydride derivatives and primary amines or alcohols. For example, describes the synthesis of analogs using hydroxymethylphthalimide and substituted anilines in chloroform, achieving yields >75% . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for bulky substituents .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields .
- Design of Experiments (DoE) : Systematic variation of temperature, stoichiometry, and catalysts (e.g., using acetic acid as a catalyst) to identify optimal conditions .
Q. Which spectroscopic methods are most effective for characterizing isoindole-1,3-dione derivatives, and what key spectral features should researchers focus on?
Key characterization techniques include:
- IR spectroscopy : C=O stretches (1700–1750 cm⁻¹) confirm the isoindole-1,3-dione core. N–H stretches (3300–3500 cm⁻¹) indicate secondary amines in substituted derivatives .
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm) and substituent-specific signals (e.g., methyl groups at δ 1.2–1.5 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) and quaternary carbons in the isoindole ring .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between aromatic rings) and confirms hydrogen-bonding networks in crystal structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of isoindole-1,3-dione derivatives across different studies?
Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory potency) often arise from:
- Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or enzyme sources (e.g., recombinant vs. tissue-extracted MAO-B) .
- Structural nuances : Substituent electronic effects (e.g., electron-withdrawing groups like –NO₂ enhance MAO inhibition) .
Methodological solutions :
Q. What strategies are employed in computational modeling to predict the bioactivity of isoindole-1,3-dione derivatives, and how do these models inform experimental design?
Computational approaches include:
- Molecular docking : Predicts binding affinities to targets like acetylcholinesterase (AChE) or MAO-B. For example, used AutoDock Vina to identify key interactions (e.g., π-π stacking with Tyr341 in AChE) .
- 3D-QSAR : Correlates molecular fields (e.g., steric, electrostatic) with activity. CoMFA/CoMSIA models can prioritize substituents for synthesis .
- MD simulations : Assesses binding stability over time (e.g., RMSD <2 Å over 100 ns simulations) .
Experimental integration :
Q. How do crystallographic studies inform the design of isoindole-1,3-dione derivatives with enhanced thermal or biochemical stability?
Single-crystal X-ray diffraction reveals:
- Packing motifs : π-π interactions (3.5–4.0 Å spacing) and hydrogen bonds (e.g., N–H···O=C) stabilize the lattice .
- Conformational flexibility : Bulky substituents (e.g., trifluoromethyl) restrict rotation, reducing entropy loss upon binding .
Design strategies : - Introduce halogen bonds (e.g., C–F···H–N) to enhance melting points (>200°C) .
- Optimize substituent geometry (e.g., para-substitution on phenyl rings) to minimize steric clashes in enzyme active sites .
Q. What advanced techniques are used to analyze the regioselectivity of electrophilic substitutions on the isoindole-1,3-dione core?
- Isotopic labeling : Tracks substitution patterns via ¹³C or ²H NMR .
- DFT calculations : Predicts electrophilic aromatic substitution (EAS) sites using Fukui indices (e.g., higher reactivity at C4/C7 positions) .
- Kinetic isotope effects (KIE) : Differentiates between concerted and stepwise mechanisms in nitration or halogenation reactions .
Q. How can researchers reconcile discrepancies in NMR data for diastereomeric isoindole-1,3-dione derivatives?
- NOESY/ROESY : Identifies through-space correlations to assign stereochemistry (e.g., axial vs. equatorial substituents) .
- Chiral chromatography : Resolves enantiomers using columns like Chiralpak AD-H and compares retention times with computed CD spectra .
- Dynamic NMR : Detects coalescence temperatures for rotameric equilibria in aziridine-fused derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
